Cas no 565207-41-2 (ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate)

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate is a specialized thiophene-based compound with a reactive chloroacetamido group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural features, including the methylcarbamoyl and ester functionalities, enhance its utility in constructing complex heterocyclic frameworks. The chloroacetamido moiety allows for further functionalization, enabling applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's stability under standard conditions and well-defined reactivity profile ensure consistent performance in synthetic workflows. Its high purity and precise structural characteristics make it suitable for rigorous research applications, including drug discovery and agrochemical development.
ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate structure
565207-41-2 structure
Product Name:ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
CAS No:565207-41-2
MF:C12H15ClN2O4S
MW:318.776500940323
CID:3105884
PubChem ID:2453608
Update Time:2025-05-21

ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • <br>2-(2-Chloro-acetylamino)-4-methyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester
    • ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
    • 565207-41-2
    • 2-(2-Chloro-acetylamino)-4-methyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester
    • QXA20741
    • AKOS001061433
    • C12H15ClN2O4S
    • Z56928945
    • G38356
    • CS-0220135
    • EN300-05848
    • ethyl2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
    • ethyl 2-[(2-chloroacetyl)amino]-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
    • 999-699-1
    • UPCMLD0ENAT0518-3068:001
    • Inchi: 1S/C12H15ClN2O4S/c1-4-19-12(18)8-6(2)9(10(17)14-3)20-11(8)15-7(16)5-13/h4-5H2,1-3H3,(H,14,17)(H,15,16)
    • InChI Key: VUWQJUYSHKIPDI-UHFFFAOYSA-N
    • SMILES: ClCC(NC1=C(C(=O)OCC)C(C)=C(C(NC)=O)S1)=O

Computed Properties

  • Exact Mass: 318.0441058Da
  • Monoisotopic Mass: 318.0441058Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 113Ų

ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Pricemore >>

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ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Related Literature

Additional information on ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate

Recent Advances in the Study of Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS: 565207-41-2)

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS: 565207-41-2) is a thiophene-based compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in drug discovery. Recent studies have explored its synthetic utility, biological activity, and applications in the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in current scientific investigations.

The compound's structural features, including the thiophene core and functional groups such as chloroacetamido and methylcarbamoyl moieties, make it a promising candidate for the synthesis of biologically active molecules. Recent research has focused on its role as a precursor in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent EGFR inhibitors, showcasing its relevance in cancer therapeutics.

In addition to its synthetic applications, ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate has been investigated for its direct biological effects. A recent in vitro study revealed its moderate inhibitory activity against certain bacterial strains, suggesting potential as a lead compound for antibiotic development. Furthermore, computational modeling studies have predicted favorable binding interactions with various enzymatic targets, underscoring its potential in structure-based drug design.

The compound's mechanism of action has been a subject of recent investigation. Studies have shown that its chloroacetamido group can act as an electrophile, enabling covalent modification of biological targets. This property has been exploited in the design of targeted covalent inhibitors, particularly in the field of oncology. Recent work has also explored its potential as a warhead in PROTAC (proteolysis-targeting chimera) molecules, representing an innovative approach to drug discovery.

From a synthetic chemistry perspective, recent advances have focused on optimizing the production of ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate. A 2024 publication in Organic Process Research & Development reported an improved synthetic route with higher yields and reduced environmental impact, addressing previous challenges in large-scale production. These developments are crucial for facilitating further research and potential clinical applications of derivatives based on this compound.

Looking forward, ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate continues to be a valuable tool in medicinal chemistry. Its versatility as a building block and its intrinsic biological activity make it a compound of ongoing interest. Future research directions may include exploration of its applications in targeted protein degradation, development of novel antimicrobial agents, and further optimization of its synthetic accessibility for industrial-scale production.

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